

Quantum Chemical Calculations for Perfluorooct-1-ene: A Technical Guide

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Compound of Interest

Compound Name: Perfluorooct-1-ene

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of **Perfluorooct-1-ene** (PF-1-O), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the increasing focus on the environmental and biological impact of PFAS, computational chemistry offers a powerful lens through which to understand their behavior at a molecular level. This document summarizes key computed data, outlines detailed computational methodologies, and visualizes the workflow for such theoretical studies.

Data Presentation: Computed Molecular Properties

The following tables summarize key quantitative data for **Perfluorooct-1-ene** obtained from computational chemistry studies and databases. These values provide insights into the molecule's stability, reactivity, and physical properties.

Table 1: General and Computed Physical Properties of **Perfluorooct-1-ene**

Property	Value	Source
Molecular Formula	C8F16	PubChem
Molecular Weight	400.06 g/mol	PubChem
IUPAC Name	1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene	PubChem
CAS Number	355-55-5	PubChem
Canonical SMILES	<chem>C(=C(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F</chem>	PubChem
XLogP3	6.4	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	16	PubChem
Rotatable Bond Count	5	PubChem

Table 2: Computed Thermochemical and Electronic Properties of **Perfluorooct-1-ene**

Parameter	Value	Method	Notes
Heat of Formation (gas phase)	Data not available in searched literature	-	Further calculations are required to determine this value.
HOMO Energy	Data not available in searched literature	-	The Highest Occupied Molecular Orbital energy is crucial for predicting reactivity towards electrophiles.
LUMO Energy	Data not available in searched literature	-	The Lowest Unoccupied Molecular Orbital energy is important for predicting reactivity towards nucleophiles.
HOMO-LUMO Gap	Data not available in searched literature	-	A large gap suggests high stability and low reactivity.
Dipole Moment	Data not available in searched literature	-	Provides insight into the molecule's polarity.

Table 3: Calculated Reaction Energetics Involving **Perfluorooct-1-ene**

Reaction	Parameter	Calculated Value (kcal/mol)	Computational Method
Thermal decomposition of Perfluorooctanesulfonic acid (PFOS)	Barrier height for formation of Perfluorooct-1-ene	63.5	BMK/6-31++G(2df,p)

Experimental Protocols: Computational Methodologies

The following section details the typical computational protocols employed for quantum chemical calculations of fluoroalkenes like **Perfluorooct-1-ene**. These methodologies are based on established practices in computational chemistry for studying organofluorine compounds.

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy structure of the molecule.

- Software: Gaussian, ORCA, or other quantum chemistry packages.
- Method: Density Functional Theory (DFT) is a common and effective method. Functionals such as B3LYP or M06-2X are often used.
- Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set such as cc-pVDZ is typically employed. For higher accuracy, larger basis sets with diffuse and polarization functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are recommended.
- Procedure:
 - An initial guess for the molecular structure is generated.
 - The geometry is optimized to find a stationary point on the potential energy surface.
 - Convergence criteria for the forces and displacement are checked to ensure a true minimum has been found.

Vibrational Frequency Analysis

Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to obtain the vibrational spectrum.

- Method: The same level of theory (functional and basis set) as the geometry optimization should be used for consistency.

- Procedure:
 - The Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) is calculated at the optimized geometry.
 - Diagonalization of the Hessian matrix yields the vibrational frequencies.
 - The absence of imaginary frequencies confirms that the structure is a true minimum.
 - The calculated infrared (IR) and Raman spectra can be compared with experimental data if available.

Electronic Structure Analysis

To understand the reactivity and electronic properties of **Perfluorooct-1-ene**, various electronic structure analyses are performed.

- Properties Calculated:
 - HOMO and LUMO energies: These frontier molecular orbitals are key to understanding chemical reactivity.
 - Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.
 - Natural Bond Orbital (NBO) analysis: Provides insights into bonding, charge distribution, and intramolecular interactions.
 - Dipole moment: Quantifies the overall polarity of the molecule.
- Method: Typically performed at the same level of theory as the geometry optimization.

Thermochemical Calculations

Quantum chemical calculations can provide accurate thermochemical data.

- Properties Calculated:
 - Enthalpy of formation

- Gibbs free energy of formation
- Heat capacity
- Procedure: These properties are usually obtained from the frequency calculation output, which includes zero-point vibrational energy (ZPVE) and thermal corrections.

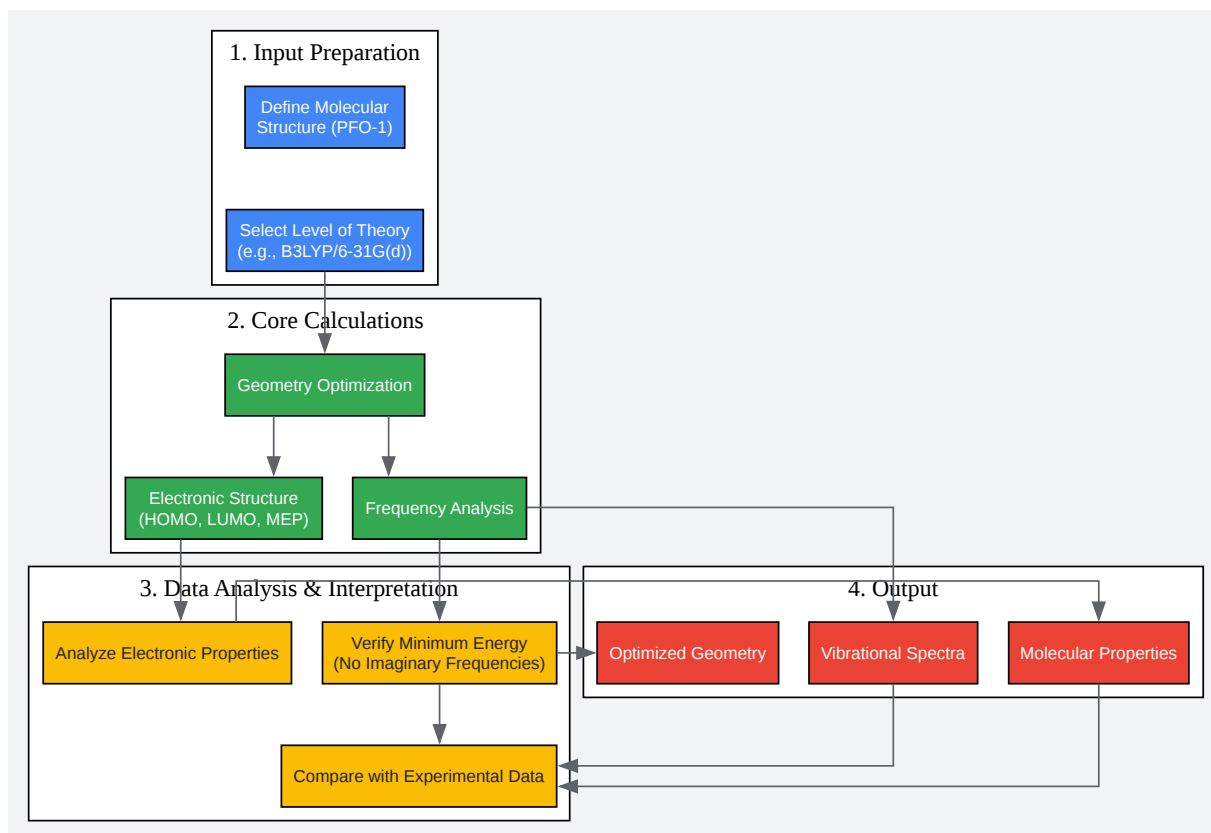
Reaction Pathway and Energetics Analysis

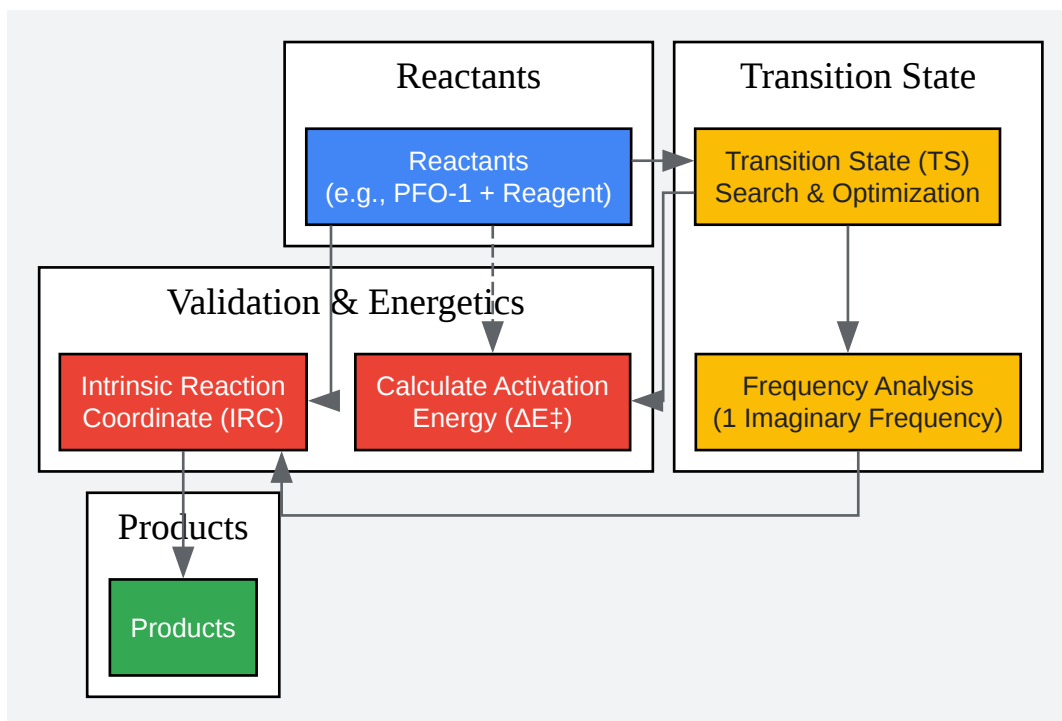
To study the reactivity of **Perfluorooct-1-ene**, the potential energy surfaces of its reactions can be explored.

- Procedure:
 - Transition State (TS) Search: For a given reaction, the structure of the transition state is located using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
 - Frequency Calculation on TS: A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.
 - Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
 - Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of **Perfluorooct-1-ene**.





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